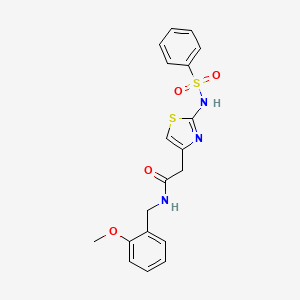

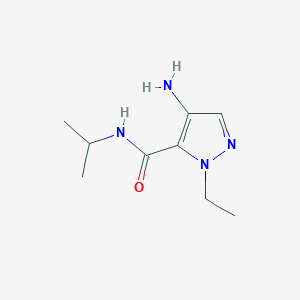

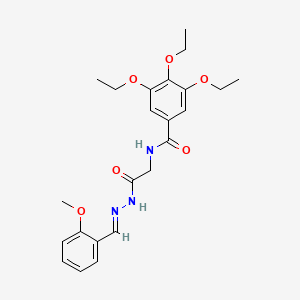

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione, also known as AG-120, is a small molecule inhibitor currently being studied as a potential treatment for acute myeloid leukemia (AML) and other cancers. AG-120 works by inhibiting the activity of isocitrate dehydrogenase 1 (IDH1), an enzyme that is frequently mutated in AML and other cancers.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Synthesis of Indole Derivatives

Studies have explored the synthesis of indole derivatives through flash vacuum pyrolysis, revealing pathways to generate ethynylindoles and carbazolols, showcasing the versatility of indole-based compounds in synthetic chemistry (Benzies, Fresneda, Jones, & Mcnab, 1986).

Anticancer Activity

Research on 1-(1H-Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione derivatives highlights the synthesis and evaluation of these compounds for anticancer activity, demonstrating the potential of indole-based derivatives in therapeutic applications (Jiang, Xu, & Wu, 2016).

Marine Sponge Alkaloids

Isolation of 1,2-bis(1H-indol-3-yl)ethane-1,2-dione from marine sponges points to the natural occurrence and potential biological relevance of similar indole-based compounds (McKay, Carroll, Quinn, & Hooper, 2002).

Photophysical and Electrochemical Studies

Photoelectric Conversion

Indole derivatives have been studied for their application in improving the photoelectric conversion efficiency of dye-sensitized solar cells, indicating their utility in renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).

Photochromic Transformations

The photochromic properties of 2-indolylfulgides, which include derivatives of 1,2-dimethylindole, have been investigated to understand their potential in developing materials that change color in response to light (Fedorovsky, Ivanov, & Uzhinov, 2000).

properties

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(2,6-dimethylmorpholin-4-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-11-9-20(10-12(2)23-11)18(22)17(21)16-13(3)19(4)15-8-6-5-7-14(15)16/h5-8,11-12H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEMCZDPCAEQOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2,6-dimethylmorpholino)ethane-1,2-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

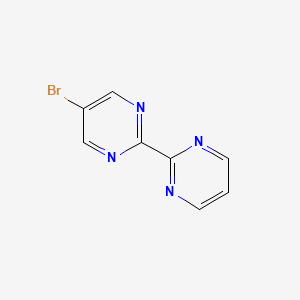

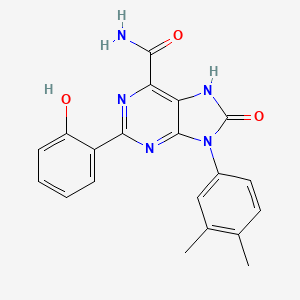

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)

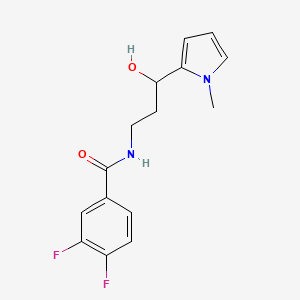

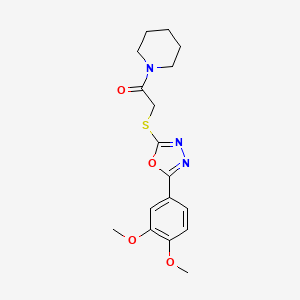

![((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(4-methoxyphenyl)methanone](/img/structure/B2639139.png)

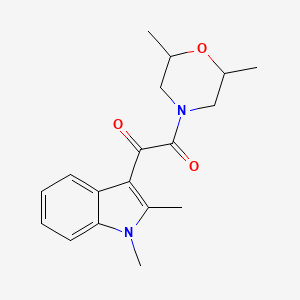

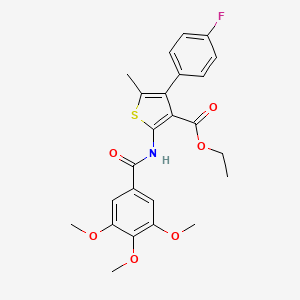

![3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2639140.png)

![2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2639141.png)

![5-(cyclopropylmethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2639142.png)